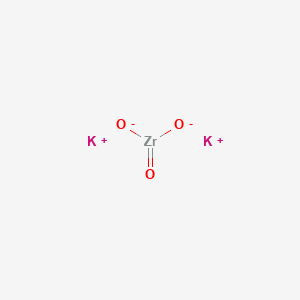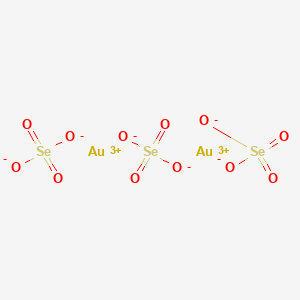
Dipotassium zirconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium zirconate is a chemical compound with the molecular formula K2ZrO3. It is a white crystalline powder that is insoluble in water but soluble in acids. This compound has been widely used in various scientific research applications due to its unique properties and characteristics.
Aplicaciones Científicas De Investigación
Rietveld refinement of the langbeinite-type mixed-metal phosphate K2Ni0.5Zr1.5(PO4)3 : Zatovsky (2014) discusses a compound related to dipotassium zirconate, focusing on its crystal structure and properties, which could be relevant for materials science research (Zatovsky, 2014).
Effective response of di-potassium phosphate (K2HPO4) on crops with zinc oxide nanoparticles toxicity : Yadav, Arif, and Chauhan (2021) investigated the use of dipotassium phosphate as a stress alleviator in crops exposed to zinc oxide nanoparticle toxicity (Yadav, Arif, & Chauhan, 2021).
Management of Zinnia Powdery Mildew using Safe Alternatives to Fungicides : Reyad and Attia (2016) explored the use of dipotassium phosphate as an alternative to fungicides in managing plant diseases (Reyad & Attia, 2016).
Effects of potassium oxalate on dentin hypersensitivity in vivo : Muzzin and Johnson (1989) studied the impact of dipotassium oxalate on reducing dentin hypersensitivity, demonstrating its potential application in dental medicine (Muzzin & Johnson, 1989).
Recommendations for Ethylenediaminetetraacetic Acid Anticoagulation of Blood : England et al. (1993) discuss the use of dipotassium salts in blood anticoagulation for hematologic testing, highlighting their solubility and minimal impact on red blood cell size (England et al., 1993).
Elastic liposomes for skin delivery of dipotassium glycyrrhizinate : Trotta, Peira, Debernardi, and Gallarate (2002) investigated the use of liposomes for delivering dipotassium glycyrrhizinate to the skin, important in dermatological applications (Trotta et al., 2002).
Low-Thermal-Conductivity Rare-Earth Zirconates for Potential Thermal-Barrier-Coating Applications : Wu et al. (2004) studied the thermal properties of rare-earth zirconates, which are relevant for thermal barrier coatings in engineering applications (Wu et al., 2004).
Synthesis, growth, and properties of dipotassium fumarate dihydrate crystal : Kalaimani, Ramya, Aarthi, and Raja (2018) focused on the synthesis and properties of dipotassium fumarate dihydrate crystals, which have implications in material science and optics (Kalaimani et al., 2018).
Chitosan-dipotassium orthophosphate hydrogel for the delivery of Doxorubicin in the treatment of osteosarcoma : Ta, Dass, Larson, Choong, and Dunstan (2009) developed a hydrogel system for efficient drug delivery in cancer treatment (Ta et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
dipotassium;dioxido(oxo)zirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.3O.Zr/q2*+1;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVASNOTGXYFEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12030-98-7 |
Source


|
| Record name | Zirconate (ZrO32-), potassium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium zirconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














